molecular formula C15H21N3O B11504690 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-propylurea

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-propylurea

Cat. No.: B11504690
M. Wt: 259.35 g/mol
InChI Key: CQMZYBFPWYQAGU-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N’-propylurea is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N’-propylurea typically involves the reaction of 2-methyl-1H-indole-3-ethylamine with propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N’-propylurea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N’-propylurea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N’-propylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N’-propylurea involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide: Another indole derivative with similar structural features but different functional groups.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar indole moiety but different substituents.

Uniqueness

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N’-propylurea is unique due to its specific combination of the indole moiety and the propylurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-propylurea

InChI

InChI=1S/C15H21N3O/c1-3-9-16-15(19)17-10-8-12-11(2)18-14-7-5-4-6-13(12)14/h4-7,18H,3,8-10H2,1-2H3,(H2,16,17,19)

InChI Key

CQMZYBFPWYQAGU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCCC1=C(NC2=CC=CC=C21)C

Origin of Product

United States

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